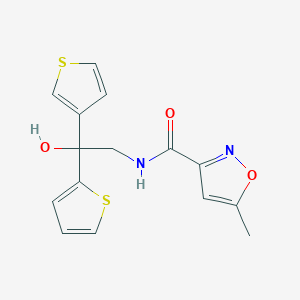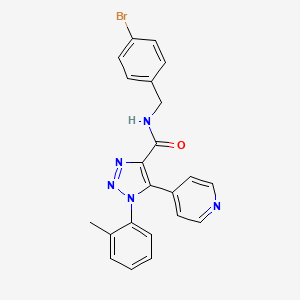
N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide, also known as MSMP, is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide involves its interaction with the GABA-A receptor. N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide binds to a specific site on the receptor, known as the benzodiazepine site, which enhances the activity of GABA at the receptor. This results in increased inhibitory neurotransmission, which can have anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide has been shown to have several biochemical and physiological effects in animal studies. These effects include increased GABAergic activity, sedation, muscle relaxation, and anticonvulsant activity. N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide has also been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide has several advantages for lab experiments. It is a potent and selective modulator of GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide is also relatively stable and can be easily synthesized in the lab. However, there are some limitations to using N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer to animals or cells. N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide research. One area of interest is the development of N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide analogs with improved solubility and pharmacokinetic properties. These analogs could have greater efficacy and potency than N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide and may have therapeutic potential for a range of neurological disorders. Another area of interest is the exploration of N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide's effects on other neurotransmitter systems in the brain, such as the glutamate and dopamine systems. Finally, N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide could be studied in combination with other drugs to determine if it has synergistic effects or can enhance the efficacy of other treatments.
Conclusion:
In conclusion, N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of GABA-A receptors, which can have anxiolytic, sedative, and anticonvulsant effects. N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide has several advantages for lab experiments, but also has limitations related to its solubility and pharmacokinetic properties. There are several potential future directions for N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide research, including the development of analogs with improved properties and the exploration of its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide involves the reaction of 2-methylsulfonylphenylmagnesium bromide with p-tolylacetyl chloride. This reaction yields N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide, which can be purified through recrystallization. This synthesis method has been used in several studies to obtain N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide for further research.
Wissenschaftliche Forschungsanwendungen
N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide can act as a positive allosteric modulator of GABA-A receptors, which are important for regulating inhibitory neurotransmission in the brain. This modulation can lead to enhanced GABAergic activity and may have therapeutic potential for conditions such as anxiety, depression, and epilepsy.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-(2-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)21(2,19)20/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZHKKQRQJJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2791793.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2791794.png)



![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)
![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)



![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)